molecular formula C23H19N5O2 B2587603 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034508-54-6

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2587603
CAS No.: 2034508-54-6
M. Wt: 397.438
InChI Key: JMNWZVBNHARYBK-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C23H19N5O2 and its molecular weight is 397.438. The purity is usually 95%.
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Scientific Research Applications

Plant Physiology and Ethylene Biosynthesis

A study by Sun et al. (2017) explored the use of pyrazinamide (PZA) and its derivatives as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. They found that PZA is converted to pyrazinecarboxylic acid (POA) in plant cells, which suppresses the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme catalyzing the final step of ethylene formation. This suggests a promising application for PZA and its derivatives in regulating plant metabolism and potentially reducing postharvest loss by inhibiting ethylene biosynthesis (Sun et al., 2017).

Antimicrobial Activity

Jyothi and Madhavi (2019) reported the green synthesis and antimicrobial activity of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives. These compounds were synthesized via a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with different aliphatic/aromatic amines. Some of these compounds exhibited promising antimicrobial activity, showcasing their potential as antimicrobial agents (Jyothi & Madhavi, 2019).

Synthetic Methodologies and Chemical Properties

The study of Liu and Kodadek (2009) on pyrrole-imidazole (Py-Im) polyamides revealed how the size and linker affect the cellular permeability of these compounds. They found that the conventional beta-alanine-3,3'-diamino-N-methyldipropylamine (betaDa) linker limited cellular permeability, while a short ethylene diamine (Et) linker displayed high cellular permeability. This work contributes to the understanding of how to enhance the delivery of polyamides into cells, which is crucial for their use in targeting specific DNA sequences (Liu & Kodadek, 2009).

Potential Pharmacological Applications

The synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers (P-CABs) by Palmer et al. (2007) demonstrate the pharmacological potential of imidazo[1,2-a]pyridine derivatives. These compounds showed excellent physicochemical and pharmacological properties, representing interesting candidates for further development as P-CABs. This highlights the therapeutic potential of such derivatives in treating conditions that require the inhibition of gastric acid secretion (Palmer et al., 2007).

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c29-23(27-12-14-28-13-11-26-22(28)18-15-24-9-10-25-18)21-16-5-1-3-7-19(16)30-20-8-4-2-6-17(20)21/h1-11,13,15,21H,12,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNWZVBNHARYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CN=C4C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.